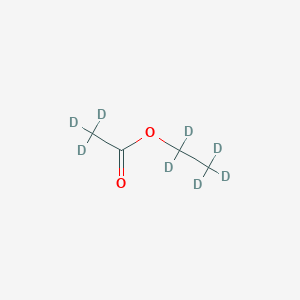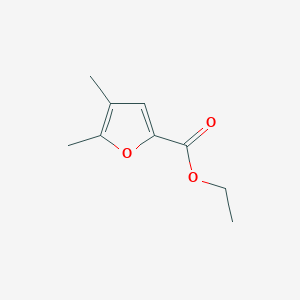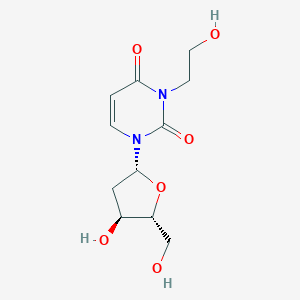
乙酸乙酯-d8
描述
Ethyl acetate-d8 is a deuterated form of ethyl acetate, where all the hydrogen atoms are replaced with deuterium. This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which minimizes background signals in NMR spectra .
科学研究应用
Ethyl acetate-d8 is widely used in scientific research, particularly in:
Chemistry: As a solvent in NMR spectroscopy to study the structure and dynamics of organic molecules.
Biology: In metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: In drug development and pharmacokinetics to study the behavior of deuterated compounds in biological systems.
Industry: As a standard in the quantification of volatile components in various products, such as extra virgin olive oil .
作用机制
Target of Action
Ethyl acetate-d8 is primarily used as a deuterated NMR solvent in research and analyses It is used as an analytical standard during the quantification of volatile components present in samples, such as extra virgin olive oil (evoo) .
Mode of Action
As an NMR solvent, Ethyl acetate-d8 does not interact with biological targets in the traditional sense. Instead, it provides a medium for nuclear magnetic resonance (NMR) spectroscopy, a technique used to observe local magnetic fields around atomic nuclei. The deuterium atoms in Ethyl acetate-d8 replace the hydrogen atoms, which enhances the sensitivity of NMR measurements .
Biochemical Pathways
For instance, it can help in the identification and quantification of volatile components in various samples .
Pharmacokinetics
As an NMR solvent, it is primarily used in vitro for research and analytical purposes .
Result of Action
The primary result of using Ethyl acetate-d8 is the enhancement of NMR spectroscopy measurements. By replacing hydrogen atoms with deuterium atoms, it allows for more sensitive and accurate observations of local magnetic fields around atomic nuclei .
生化分析
Biochemical Properties
Ethyl Acetate-d8 plays a role in biochemical reactions, particularly as an analytical standard in the quantification of volatile components present in samples
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Ethyl Acetate-d8 is involved in several metabolic pathways. It is known to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl acetate-d8 can be synthesized through the esterification of deuterated ethanol (ethanol-d6) with deuterated acetic acid (acetic acid-d4) in the presence of an acidic catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The reaction mixture is then subjected to distillation to purify the ethyl acetate-d8 .
Industrial Production Methods: On an industrial scale, ethyl acetate-d8 is produced using similar esterification processes but with optimized conditions for large-scale production. This includes the use of continuous reactors and efficient distillation setups to maximize yield and purity .
化学反应分析
Types of Reactions: Ethyl acetate-d8 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl acetate-d8 can be hydrolyzed to produce deuterated ethanol and deuterated acetic acid.
Reduction: Ethyl acetate-d8 can be reduced to deuterated ethanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Deuterated ethanol and deuterated acetic acid.
Reduction: Deuterated ethanol.
Substitution: Products depend on the nucleophile used.
相似化合物的比较
Ethyl acetate: The non-deuterated form of ethyl acetate.
Methanol-d4: Another deuterated solvent used in NMR spectroscopy.
Chloroform-d: A commonly used deuterated solvent in NMR spectroscopy .
Comparison:
Uniqueness: Ethyl acetate-d8 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy compared to non-deuterated solvents. It offers minimal background interference, making it ideal for studying complex organic molecules.
Applications: While other deuterated solvents like methanol-d4 and chloroform-d are also used in NMR spectroscopy, ethyl acetate-d8 is particularly useful for samples where the solvent’s chemical environment closely matches that of the sample, providing more accurate results .
属性
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 2,2,2-trideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOWRVHYACXOJ-AUOAYUKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584117 | |
| Record name | (~2~H_5_)Ethyl (~2~H_3_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117121-81-0 | |
| Record name | (~2~H_5_)Ethyl (~2~H_3_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl acetate-d8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethyl acetate-d8 interact with bis-3,5-diisopropylsalicylatozinc(II) and what are the downstream effects?
A1: The research paper investigates the interaction of ethyl acetate-d8 with bis-3,5-diisopropylsalicylatozinc(II), denoted as ZnII(3,5-DIPS)2 []. The study employed Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to understand these interactions. The findings suggest that ethyl acetate-d8 molecules, specifically two equivalents, coordinate to the central zinc ion (ZnII) in ZnII(3,5-DIPS)2 via their ester carbonyl oxygen atoms []. This coordination leads to the formation of a ternary complex. Consequently, the strength of the coordinate bonds between the zinc ion and both the carboxylate group and the salicylic OH group weakens. Furthermore, this interaction enhances the intramolecular hydrogen bonding between the protons of the salicylic OH groups and the carboxylate oxygen atoms within the ZnII(3,5-DIPS)2 complex [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)
![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

